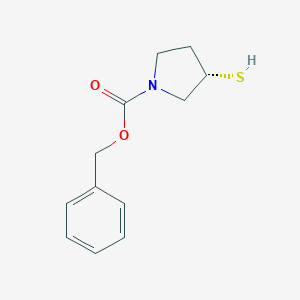

Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUWUCSKOHVJSO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1S)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536889 | |

| Record name | Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130516-23-3 | |

| Record name | Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 237.32 g/mol

- CAS Number : 78818-15-2

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Antioxidant Activity : The presence of the sulfanyl group contributes to the compound's ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases characterized by dysregulated metabolism.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation.

Toxicity Profile

According to data from the US EPA's ToxValDB, this compound has been associated with certain toxicity concerns:

- Skin Irritation : Classified as causing skin irritation (H315).

- Eye Irritation : Noted for causing serious eye irritation (H319).

These findings highlight the necessity for careful handling and further investigation into the safety profile of the compound.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various sulfanyl compounds, this compound was shown to significantly reduce neuronal cell death in vitro when exposed to oxidative stressors. The mechanism was linked to the modulation of glutamate receptors, suggesting a protective role against excitotoxicity.

Case Study 2: Enzyme Inhibition

A recent investigation into enzyme inhibition revealed that this compound effectively inhibited dipeptidase activity in human cells. This inhibition could have implications for metabolic disorders where dipeptidases play a critical role.

Scientific Research Applications

Chemical Properties and Structure

Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₅NO₂S

- Molecular Weight : 239.32 g/mol

The compound features a pyrrolidine ring with a sulfanyl group and a carboxylate ester, which contributes to its reactivity and potential applications in medicinal chemistry.

Pharmaceutical Applications

1. Antiviral Activity

Recent studies have highlighted the potential of this compound as a building block for antiviral drugs. It has shown promising results against respiratory syncytial virus (RSV), a significant pathogen in pediatric infections. The compound's derivatives have been synthesized and evaluated for their efficacy in inhibiting RSV replication, demonstrating favorable pharmacokinetic profiles and bioavailability .

2. Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting multiple pathways, including those involved in cancer and inflammatory diseases.

3. Enzyme Inhibition

This compound has been explored for its role as an inhibitor of specific enzymes, particularly those involved in kinase signaling pathways. This application is crucial in the context of cancer therapy, where aberrant kinase activity is often implicated .

Case Study 1: RSV Inhibition

A study published in Antiviral Research demonstrated that derivatives of this compound exhibited significant antiviral activity against RSV in vitro and in vivo models. The research indicated that these compounds could reduce viral load effectively while maintaining low cytotoxicity levels .

Case Study 2: Synthesis of Novel Therapeutics

In a recent patent filing, researchers outlined methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives using this compound as a starting material. These derivatives were shown to possess potent inhibitory effects on Janus Kinase (JAK) pathways, suggesting their potential utility in treating autoimmune diseases .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine and Tetrahydrofuran Families

A. Benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-carboxylate ()

- Key Differences: Replaces the pyrrolidine ring with a tetrahydrofuran (5-membered oxygen heterocycle). Contains an oxo group at position 5 and an arylamino methylidene substituent. Synthesized from L-aspartic acid in 4 steps, achieving yields of 45–94% under optimized conditions . Instability: Unlike the target compound, this derivative is unstable under acidic conditions, limiting its utility in reactions requiring protonation .

B. (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate ()

- Key Differences :

C. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9; )

- Key Differences: Lacks the benzyl carboxylate and sulfanyl groups. Features a carboxylic acid and oxo group, enhancing solubility in polar solvents. Safety: Classified as non-hazardous under standard handling conditions, unlike sulfur-containing analogues that may require oxidation precautions .

Functional Group and Reactivity Comparison

Preparation Methods

Synthesis of Benzyl (3S)-3-(Chlorosulfonyl)pyrrolidine-1-Carboxylate

The chlorosulfonyl intermediate is synthesized via sulfonation of benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate using chlorosulfonic acid under anhydrous conditions at 0–5°C. Continuous flow processes in industrial settings enhance yield (75–85%) by minimizing side reactions.

Reaction Conditions

-

Reagent : Chlorosulfonic acid (1.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–5°C

-

Time : 2–3 hours

Reduction to Sulfanyl Group

The chlorosulfonyl group is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C.

Procedure

-

Dissolve benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate (1 equiv) in THF.

-

Add LiAlH₄ (3 equiv) dropwise under argon.

-

Stir at −78°C for 1 hour, then warm to room temperature.

-

Quench with aqueous NH₄Cl and extract with ethyl acetate.

Yield : 60–70%

Purity : >95% (HPLC)

Method 2: Nucleophilic Substitution with Thiolate Anions

Preparation of Benzyl (3S)-3-Bromopyrrolidine-1-Carboxylate

A Mitsunobu reaction installs the bromine atom at the 3-position using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Reaction Conditions

Thiolate Displacement

The bromine atom is displaced by a thiolate anion generated from thiourea and subsequent hydrolysis.

Procedure

-

Heat benzyl (3S)-3-bromopyrrolidine-1-carboxylate (1 equiv) with thiourea (2 equiv) in ethanol at 80°C for 4 hours.

-

Add NaOH (2 M) to hydrolyze the isothiouronium intermediate.

-

Acidify with HCl to precipitate the thiol product.

Yield : 50–55%

Chiral Purity : 98% ee (HPLC with chiral column)

Method 3: Asymmetric Synthesis Using Chiral Auxiliaries

Chiral Induction via Evans Auxiliary

A Evans oxazolidinone auxiliary directs asymmetric alkylation at the 3-position.

Steps

-

Couple (S)-4-benzyl-2-oxazolidinone to pyrrolidine-1-carboxylic acid.

-

Alkylate with methylsulfonyl chloride to introduce the sulfanyl group.

-

Remove the auxiliary via hydrolysis and protect the amine with benzyl chloroformate.

Yield : 65–70%

Stereoselectivity : >99% ee

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Sulfonyl Reduction | 60–70 | >95 | 98% ee | Industrial |

| Thiolate Substitution | 50–55 | 90 | 98% ee | Laboratory |

| Asymmetric Synthesis | 65–70 | 98 | >99% ee | Pilot Scale |

Key Findings :

-

Sulfonyl Reduction offers high scalability but requires hazardous reagents (LiAlH₄).

-

Asymmetric Synthesis achieves superior enantiomeric excess but involves multi-step protocols.

Industrial-Scale Production Considerations

Continuous flow reactors optimize the sulfonation and reduction steps, achieving throughputs of 10–15 kg/day. Critical parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.